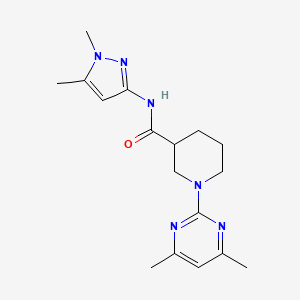![molecular formula C22H24N4O2 B14935038 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety and an isoindoline derivative. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The isoindoline derivative adds to the compound’s structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the 3-methylbutyl group.
Formation of the Isoindoline Derivative: This involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with the isoindoline derivative using a coupling agent like carbodiimide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Reaction conditions such as temperature, pressure, and solvent choice would be optimized for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the isoindoline derivative can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced isoindoline derivatives.
Substitution: Various substituted benzimidazole and isoindoline derivatives.
科学研究应用
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, thiabendazole, and omeprazole.
Isoindoline Derivatives: Compounds like phthalimide and its derivatives.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE is unique due to its combined benzimidazole and isoindoline structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research.
属性
分子式 |
C22H24N4O2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C22H24N4O2/c1-13(2)11-19(21-24-16-9-5-6-10-17(16)25-21)23-20(27)12-18-14-7-3-4-8-15(14)22(28)26-18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,27)(H,24,25)(H,26,28) |
InChI 键 |
WUZZWUMFSWFVCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
![Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14934971.png)
![N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934974.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934992.png)


![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B14935011.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B14935012.png)


![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)

